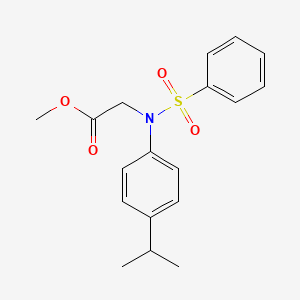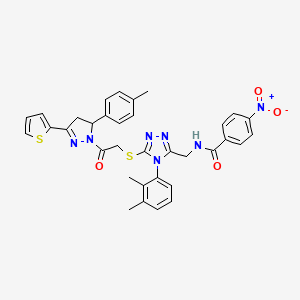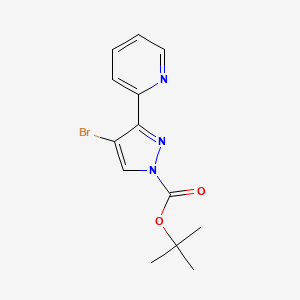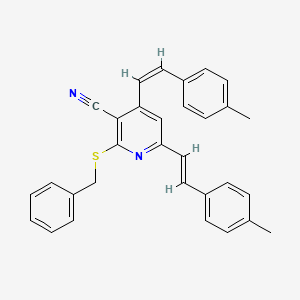![molecular formula C12H17NO3S B2900720 tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate CAS No. 2172253-53-9](/img/structure/B2900720.png)
tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thieno[3,2-c]pyran, which is a class of compounds with diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent, with studies reporting its ability to inhibit the production of inflammatory cytokines.
Wirkmechanismus
The mechanism of action of tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammatory response.
Biochemical and Physiological Effects:
Studies have reported that this compound has several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain oncogenes. Inflammatory cells, it has been shown to inhibit the production of inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate in lab experiments include its potential as an anticancer and anti-inflammatory agent, its moderate yield in synthesis, and its ability to be recrystallized for improved purity. The limitations include the need for further studies to fully understand its mechanism of action and its potential toxicity in vivo.
Zukünftige Richtungen
For research on tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate include further studies on its mechanism of action, optimization of the synthesis method for improved yield and purity, and testing its efficacy in vivo. Additionally, it may be studied for its potential applications in other fields, such as materials science and agriculture.
Conclusion:
In conclusion, this compound is a heterocyclic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as an anticancer and anti-inflammatory agent and its applications in other fields.
Synthesemethoden
The synthesis of tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate involves the reaction of thieno[3,2-c]pyran-4-ones with tert-butyl carbamate and sodium hydride in DMF. The reaction proceeds through the formation of an intermediate which is then cyclized to form the final product. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-12(2,3)16-11(14)9-7-6-15-5-4-8(7)17-10(9)13/h4-6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNWZPCLXQHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC2=C1COCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2900638.png)
![tert-Butyl [2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2900640.png)
![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2900642.png)
![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2900644.png)

![1-Methyl-3-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2900646.png)


![cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2900652.png)

![Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate](/img/structure/B2900657.png)
![3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2900658.png)
![3-benzyl-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2900660.png)